![molecular formula C17H21N5O2S B2542903 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 898417-84-0](/img/structure/B2542903.png)
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular formula of MPTM is C17H21N5O2S, and it has a molecular weight of 359.45. The specific molecular structure analysis of MPTM is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of MPTM are not available in the retrieved data. These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Advanced Electronics
This compound has been designed to be both transparent and colorless while absorbing near-infrared light . This unique property makes it a promising candidate for use in advanced electronics .
Organic Semiconducting Materials
There is significant interest in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors . This compound, due to its ability to absorb near-infrared light but not visible light, could be a valuable addition to this field .
Photodetectors
Molecules that can absorb near-infrared light but not visible light have applications in photodetectors . This compound’s ability to absorb near-infrared radiation makes it a potential candidate for use in photodetectors .
Chemotherapy
The ability to absorb near-infrared light but not visible light is a property that has applications in chemotherapy . This compound could potentially be used in the development of new chemotherapy drugs .
Leukemia Treatment
Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This compound, due to its similar structure to Imatinib, could potentially be used in the treatment of leukemia .
Anti-Doping Analysis
The structural aspects of this compound could be explored from an anti-doping analytical point of view . Investigations could be undertaken to study the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO .
Safety and Hazards
properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-17(14-2-1-13-25-14)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUJJTVRRKSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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